

Preliminary Toxicological Screening of 2C-B-NBF Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 25C-NBF hydrochloride

Cat. No.: B593104

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Disclaimer: Direct toxicological data for "2C-B-NBF hydrochloride" (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethan-1-amine hydrochloride) is not readily available in published scientific literature. This guide provides a preliminary toxicological overview based on data from structurally similar and well-documented N-benzylphenethylamine compounds, primarily the NBOMe series, to which 2C-B-NBF belongs. The information herein should be used for research and informational purposes only and is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

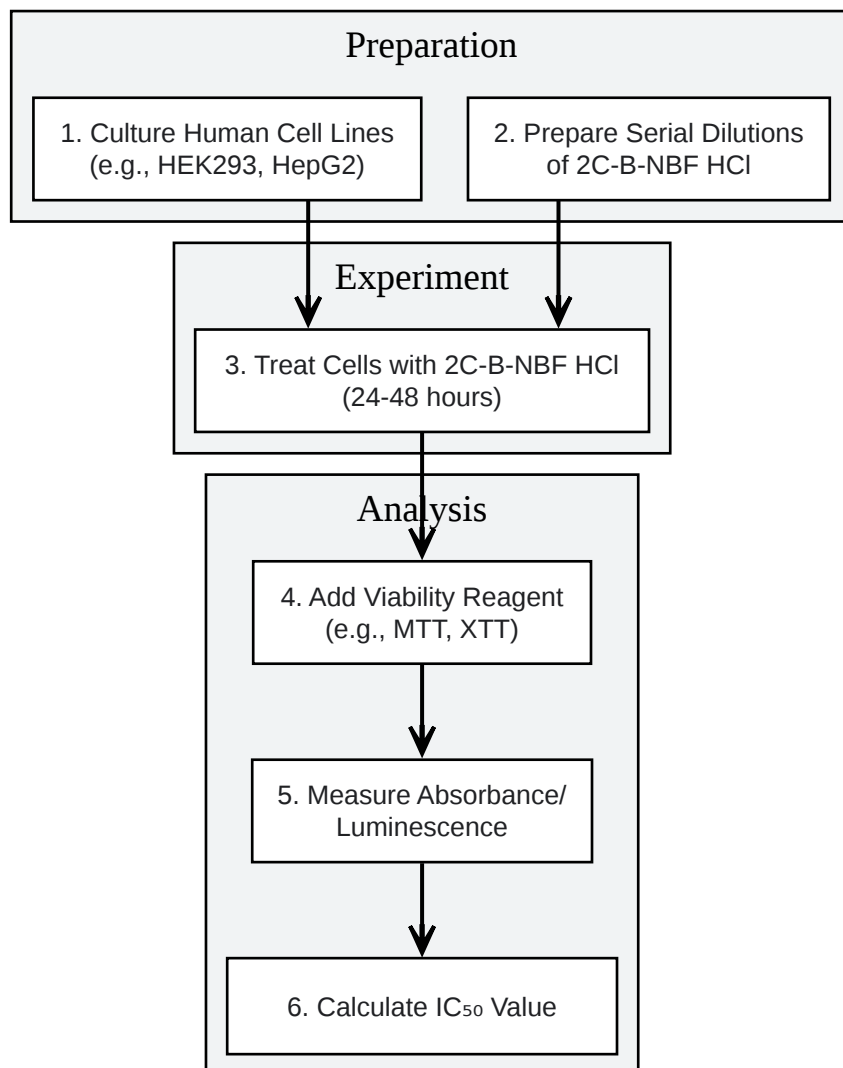
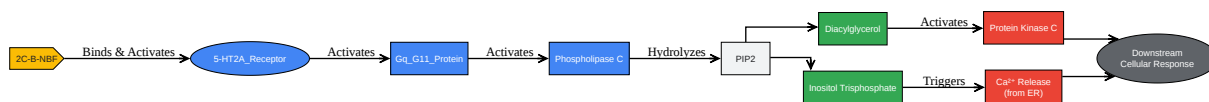
2C-B-NBF is a substituted phenethylamine that belongs to the N-benzylphenethylamine (NBOMe) class of compounds. These substances are known for their potent agonist activity at the serotonin 5-HT_{2A} receptor.^{[1][2]} The NBOMe class, including compounds like 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, has been associated with significant toxicity and fatalities.^{[3][4]} This guide aims to summarize the potential toxicological profile of 2C-B-NBF by extrapolating from the existing data on these related analogues.

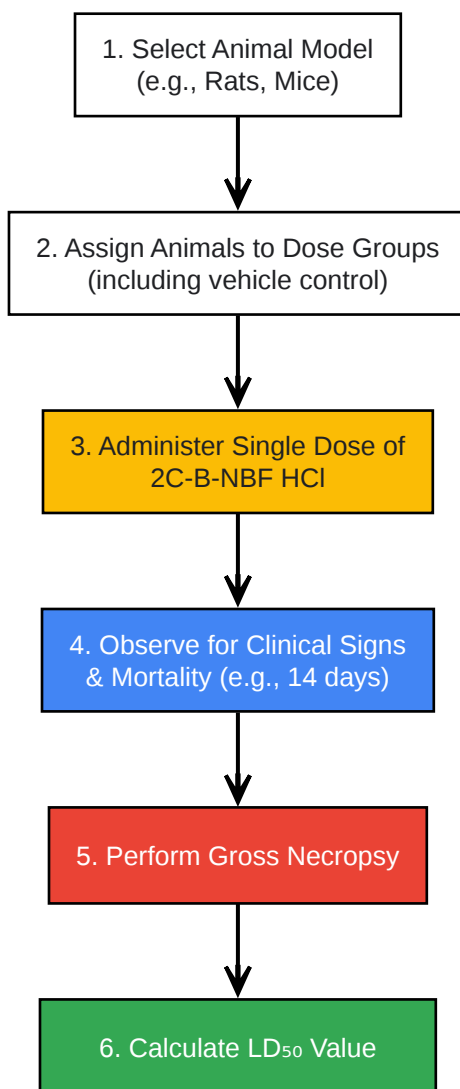
Chemical Information

Compound	Chemical Name	Molecular Formula	Related 2C Compound
2C-B-NBF	2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethan-1-amine	C ₁₇ H ₁₉ BrFNO ₂	2C-B
25B-NBOMe	2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine	C ₁₈ H ₂₂ BrNO ₃	2C-B

Presumed Mechanism of Action: 5-HT_{2A} Receptor Agonism

The primary pharmacological action of NBOMe compounds is potent agonism at the serotonin 5-HT_{2A} receptor.^{[1][5]} This interaction is believed to be responsible for their hallucinogenic effects and, at higher doses, their toxic manifestations. The N-benzyl substitution significantly increases the affinity and functional activity at this receptor compared to their 2C counterparts.^[2]





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